molecular formula C9H8O2S B112412 4-(S-Acetylthio)benzaldehyde CAS No. 28130-89-4

4-(S-Acetylthio)benzaldehyde

Cat. No. B112412
CAS RN: 28130-89-4
M. Wt: 180.23 g/mol
InChI Key: PIMFYYQSMFCNPA-UHFFFAOYSA-N
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Description

4-(S-Acetylthio)benzaldehyde is a chemical compound with the molecular formula C9H8O2S and a molecular weight of 180.22 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 4-(S-Acetylthio)benzaldehyde is represented by the formula C9H8O2S . The structure includes a benzene ring with an acetylthio group (S-Acetylthio) and an aldehyde group attached to it .

Scientific Research Applications

Inhibition of Aldehyde Dehydrogenase

4-(Diethylamino)benzaldehyde, a related compound to 4-(S-Acetylthio)benzaldehyde, has been studied for its potent inhibition of cytosolic aldehyde dehydrogenase (ALDH) in vitro. This inhibition is significant in overcoming cyclophosphamide resistance in murine leukemia cells characterized by high ALDH content (Mahmoud et al., 1993).

Synthesis of Schiff Base Compounds

Research includes the preparation of derivatives from 4-amino benzoic acid with aldehydes and ketones, involving compounds like 4-(S-Acetylthio)benzaldehyde. These compounds are studied for their biological activity against various bacteria (Radi et al., 2019).

Intermediate for Anticancer Drugs

4-(Pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde, is an important intermediate for small molecule anticancer drugs. A high yield synthetic method for this compound was established, highlighting its role in the development of new anticancer drugs (Zhang et al., 2018).

Oxidation of Benzyl Alcohol to Benzaldehyde

Research focused on the oxidative property of Ti-SBA-15 by treatment with chlorosulfonic acid, enhancing the conversion of benzyl alcohol to benzaldehyde, an important chemical in various industries (Sharma et al., 2012).

Bioproduction of Benzaldehyde

Studies on the bioproduction of benzaldehyde, using methylotrophic yeast like Pichia pastoris, have been conducted. This research is significant due to the consumer acceptance and price advantage of biologically produced benzaldehyde (Craig & Daugulis, 2013).

Photocatalytic Conversion to Benzaldehyde

Investigations into the selective photocatalytic conversion of benzyl alcohol to benzaldehyde in aqueous medium, using metal-free catalysts, highlight the environmentally friendly methods for benzaldehyde production (Lima et al., 2017).

properties

IUPAC Name

S-(4-formylphenyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMFYYQSMFCNPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457903
Record name 4-(S-Acetylthio)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(S-Acetylthio)benzaldehyde

CAS RN

28130-89-4
Record name 4-(S-Acetylthio)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
C Clausen, DT Gryko, AA Yasseri… - The Journal of …, 2000 - ACS Publications
Our prior designs for molecular-based information storage devices have employed multiple redox-active units organized in weakly coupled, covalently linked arrays. To explore a …
Number of citations: 105 pubs.acs.org
DT Gryko, C Clausen, JS Lindsey - The Journal of organic …, 1999 - ACS Publications
The attachment of porphyrin monomers and multiporphyrin arrays in controlled architectures on electroactive surfaces opens many opportunities for electrochemical studies. Toward this …
Number of citations: 163 pubs.acs.org
C Clausen, DT Gryko, RB Dabke… - The Journal of …, 2000 - ACS Publications
We present the rational design and synthesis of multiporphyrin arrays containing thiol-derivatized linkers for the purpose of multibit molecular information storage. Porphyrin dimers and …
Number of citations: 89 pubs.acs.org
DT Gryko, F Zhao, AA Yasseri, KM Roth… - The Journal of …, 2000 - ACS Publications
One approach toward storage of multiple bits of information at the molecular level requires the construction of molecular architectures comprised of multiple redox-active units. Four new …
Number of citations: 153 pubs.acs.org
S Fujii, S Marqués-González, JY Shin… - Nature …, 2017 - nature.com
Aromaticity is a fundamental concept in chemistry. It is described by Hückel’s rule that states that a cyclic planar π-system is aromatic when it shares 4n+2 π-electrons and antiaromatic …
Number of citations: 115 www.nature.com
P Piotrowski, J Pawłowska, J Pawłowski, LJ Opuchlik… - RSC …, 2014 - pubs.rsc.org
A new procedure for the synthesis of S-acetyl-derivatized fullerene is described. The deprotected aromatic S-acetyl-derivatized fullerene was employed for efficient modification of a …
Number of citations: 11 pubs.rsc.org
P Piotrowsk, J Pawłowska, J Pawłowski, LJ Opuchlik - academia.edu
A new procedure for the synthesis of S-acetyl-derivatized fullerene is described. The deprotected aromatic S-acetyl-derivatized fullerene was employed for efficient modification of a …
Number of citations: 3 www.academia.edu
BMJM Suijkerbuijk… - Angewandte Chemie …, 2008 - Wiley Online Library
The coordination chemistry of porphyrins has traditionally involved the ability of the porphyrin's tetrapyrrolic core to accommodate metal ions of varying charges and sizes, and on the …
Number of citations: 144 onlinelibrary.wiley.com
MM McCallum, P Nandhikonda… - Journal of …, 2013 - journals.sagepub.com
Testing small molecules for their ability to modify cysteine residues of proteins in the early stages of drug discovery is expected to accelerate our ability to develop more selective drugs …
Number of citations: 27 journals.sagepub.com
JV Ly - 2007 - search.proquest.com
The fields of carbon nanotube and indium-oxide nanowires are joined together with molecular and polymeric functionalization in this dissertation. The combination of two disparate …
Number of citations: 2 search.proquest.com

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